molecular formula C17H25BO5S B13143532 2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13143532
M. Wt: 352.3 g/mol
InChI Key: CLAKAOOIZDHVLF-UHFFFAOYSA-N
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Description

2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable phenyl sulfone compound. The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. Common reagents include boronic acids, sulfonyl chlorides, and methoxyphenyl derivatives. The reaction is usually catalyzed by a palladium catalyst and requires a base such as potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used for the reduction of the sulfonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.

Major Products

The major products formed from these reactions include boronic acids, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicine: Research is ongoing into the use of boronate esters in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The sulfonyl group can participate in various chemical reactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    Cyclobutylsulfonyl Chloride: A related sulfonyl compound with different reactivity.

    Methoxyphenylboronic Acid: A compound with similar functional groups but different structural arrangement.

Uniqueness

2-(4-(Cyclobutylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronate ester and a sulfonyl group, which provides a versatile platform for various chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H25BO5S

Molecular Weight

352.3 g/mol

IUPAC Name

2-(4-cyclobutylsulfonyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO5S/c1-16(2)17(3,4)23-18(22-16)14-10-9-13(11-15(14)21-5)24(19,20)12-7-6-8-12/h9-12H,6-8H2,1-5H3

InChI Key

CLAKAOOIZDHVLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C3CCC3)OC

Origin of Product

United States

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